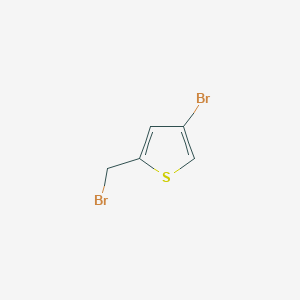

4-Bromo-2-(bromomethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANALAOSHGYIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572254 | |

| Record name | 4-Bromo-2-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-98-5 | |

| Record name | 4-Bromo-2-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-(bromomethyl)thiophene synthesis routes

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(bromomethyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a crucial building block in medicinal chemistry and materials science. The primary focus is on the free-radical bromination of the precursor, 4-bromo-2-methylthiophene, a method favored for its efficiency and selectivity. This document delves into the mechanistic underpinnings of the synthesis, provides detailed experimental protocols, and discusses critical process parameters, safety considerations, and characterization techniques. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a thorough understanding of the preparation of this versatile thiophene derivative.

Introduction and Strategic Importance

This compound is a bifunctional electrophile containing a brominated thiophene ring and a reactive bromomethyl group. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The thiophene core is a common scaffold in many pharmaceutical agents and organic electronic materials. The two bromine atoms, with their distinct reactivities, allow for sequential and site-selective functionalization, such as cross-coupling reactions at the ring C-Br bond and nucleophilic substitution at the benzylic-like C-Br bond.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of this compound points to 4-bromo-2-methylthiophene as the immediate precursor. The transformation of a methyl group to a bromomethyl group on an aromatic ring is a classic application of free-radical halogenation. This approach is highly desirable as it avoids harsh conditions that could lead to decomposition or unwanted side reactions on the electron-rich thiophene ring.

The chosen synthetic strategy is therefore a two-step process:

-

Synthesis of the Precursor: Preparation of 4-bromo-2-methylthiophene.

-

Core Synthesis: Free-radical bromination of 4-bromo-2-methylthiophene to yield the target compound.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 4-Bromo-2-methylthiophene

The synthesis of the starting material, 4-bromo-2-methylthiophene, can be achieved through several methods. One common approach is the direct electrophilic bromination of 2-methylthiophene. The thiophene ring is highly activated towards electrophilic substitution, with the 5-position being the most reactive. To achieve bromination at the 4-position, a blocking group strategy or specific reaction conditions may be necessary. However, for the purpose of this guide, we will assume 4-bromo-2-methylthiophene is either commercially available or synthesized according to established literature procedures.

Core Synthesis: Free-Radical Bromination of 4-Bromo-2-methylthiophene

The conversion of the methyl group of 4-bromo-2-methylthiophene to a bromomethyl group is most effectively accomplished via a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator in a non-polar solvent.[1]

The Underlying Mechanism: A Free-Radical Chain Reaction

The reaction proceeds through a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[2]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present or from the solvent to generate a bromine radical.

-

Propagation: This is a two-step cycle. A bromine radical abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylthiophene to form a resonance-stabilized thienyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to regenerate a bromine radical and form the desired product, this compound.

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Sources

4-Bromo-2-(bromomethyl)thiophene CAS number and properties

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)thiophene: Properties, Synthesis, and Applications

Abstract

This compound is a disubstituted thiophene that serves as a highly valuable and reactive intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a bromine atom on the thiophene ring and a reactive bromomethyl group, makes it a strategic building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, a representative synthetic pathway, and its applications, particularly as a versatile precursor in the development of novel therapeutic agents and functional materials. The insights are tailored for researchers, medicinal chemists, and professionals in drug development who leverage specialized chemical intermediates.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 79757-98-5 .[1][2] The presence of two bromine atoms contributes to its relatively high molecular weight and reactivity, which are key to its utility in chemical synthesis. For optimal stability, it should be stored in a refrigerator at 2-8°C under an inert atmosphere.[1][2]

A summary of its core properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 79757-98-5 | [1][2] |

| Molecular Formula | C₅H₄Br₂S | [1][2][3] |

| Molecular Weight | 255.96 g/mol | [1][2][4] |

| IUPAC Name | This compound | |

| Physical Form | Powder | |

| InChI Key | NANALAOSHGYIEJ-UHFFFAOYSA-N | [4] |

| SMILES | BrCc1cc(Br)cs1 | [1] |

| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the selective bromination of the methyl group of a precursor, 4-bromo-2-methylthiophene. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6]

This reaction is favored because it selectively brominates the allylic/benzylic position (the methyl group attached to the thiophene ring) without affecting the bromine atom already present on the ring or adding to the ring itself. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[5]

Caption: Versatility of this compound in nucleophilic substitution reactions.

Safety, Handling, and Hazard Profile

Due to its reactivity, this compound must be handled with appropriate caution in a laboratory setting. It is classified as a hazardous substance.

-

Signal Word: Danger

-

Hazard Statements: * H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected): * P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. An eyewash station and safety shower should be readily accessible.

Experimental Protocol: Example of Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction, illustrating the use of this compound as an electrophile. This protocol is based on common procedures for similar substrates.

Objective: Synthesis of a 2-(Aminomethyl)-4-bromothiophene derivative.

Materials:

-

This compound

-

A primary or secondary amine (e.g., piperidine, 1.1 equivalents)

-

A suitable base (e.g., potassium carbonate, 2.0 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

-

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of the amine (1.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid base and wash it with a small amount of the solvent.

-

Extraction: Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to yield the final product. The structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

PubChemLite. This compound (C5H4Br2S). [Link]

-

Pharmaffiliates. CAS No : 79757-98-5 | Product Name : this compound. [Link]

-

Organic Syntheses. 3-thenyl bromide. [Link]

-

Frontiers in Microbiology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

Sources

Spectroscopic data for 4-Bromo-2-(bromomethyl)thiophene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(bromomethyl)thiophene

This document provides a detailed analysis of the expected spectroscopic signature of this compound (CAS No. 79757-98-5). As a key heterocyclic building block in organic synthesis, particularly for drug development and materials science, unambiguous structural confirmation is paramount. This guide is structured to provide researchers and drug development professionals with a predictive framework for identifying this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive portrait of its spectral characteristics. Every protocol and interpretation is presented with the causality and self-validating logic expected in a professional research setting.

Molecular Structure and Analytical Overview

This compound is a disubstituted thiophene ring. Its structure contains several key features that will give rise to distinct spectroscopic signals: an aromatic thiophene core, two different C-Br bonds (one aromatic, one aliphatic), and two types of C-H bonds (aromatic and aliphatic).

The molecular formula is C₅H₄Br₂S, with a monoisotopic mass of approximately 253.84 Da.[1] The presence of two bromine atoms is a critical feature, as the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes will produce a highly characteristic isotopic pattern in mass spectrometry.

A logical workflow for the structural elucidation of this molecule is essential for ensuring analytical integrity.

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct regions: the aromatic region for the thiophene ring protons and the aliphatic region for the bromomethyl group protons.

-

Aromatic Region (δ 7.0-7.5 ppm): The thiophene ring has two non-equivalent protons. Based on the substitution pattern, we expect two signals. The proton at position 3 (H3) will be adjacent to the C-Br bond, while the proton at position 5 (H5) will be adjacent to the sulfur atom. Due to the electronegativity of the adjacent bromine, the H3 signal is expected to be slightly downfield compared to the H5 signal. These two protons will couple to each other, resulting in two doublets.

-

Aliphatic Region (δ 4.5-5.0 ppm): The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The significant downfield shift is caused by the deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.25 | Doublet (d) | 1H | H3 | Deshielded by adjacent C-Br and coupled to H5. |

| ~ 7.10 | Doublet (d) | 1H | H5 | Coupled to H3. |

| ~ 4.70 | Singlet (s) | 2H | -CH₂Br | Deshielded by the electronegative bromine atom. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the signals and reference the spectrum to the TMS peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, five distinct carbon signals are expected.

-

Aromatic Carbons (δ 110-145 ppm): Four signals are expected for the thiophene ring carbons. The carbon atom directly bonded to the bromine (C4) will be significantly shielded by the "heavy atom effect" of bromine, shifting it upfield. The carbon bonded to sulfur (C5) and the carbon bonded to the bromomethyl group (C2) will be downfield. The remaining carbon (C3) will appear in a typical aromatic region. Data for a related compound, 2-bromothiophene, shows carbon shifts that can be used as a baseline for these predictions.[2]

-

Aliphatic Carbon (δ 25-35 ppm): The carbon of the bromomethyl group (-CH₂Br) will appear in the aliphatic region, shifted downfield due to the attached bromine.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 142 | C2 | Attached to the electron-withdrawing bromomethyl group and sulfur. |

| ~ 130 | C5 | Aromatic carbon adjacent to sulfur. |

| ~ 125 | C3 | Standard aromatic thiophene carbon. |

| ~ 112 | C4 | Shielded by the "heavy atom effect" of the directly attached bromine. |

| ~ 30 | -CH₂Br | Aliphatic carbon deshielded by bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorption versus wavenumber.

Expected Absorption Bands:

-

~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the -CH₂Br group.

-

~1550-1400 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.

-

~1000-1200 cm⁻¹: Aromatic C-Br stretching.

-

~600-700 cm⁻¹: Aliphatic C-Br stretching. This is a strong and characteristic absorption.

-

Fingerprint Region (< 1000 cm⁻¹): Complex vibrations, including C-S stretching, that are unique to the overall molecular structure.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~1520, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1080 | Medium | Aromatic C-Br Stretch |

| ~650 | Strong | Aliphatic C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Clamp the sample to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Processing: The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and formula.

Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺˙). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). With two bromine atoms in the molecule, the spectrum will exhibit a characteristic triplet of peaks:

-

M⁺˙: Contains two ⁷⁹Br atoms (m/z ~254).

-

(M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br atom (m/z ~256).

-

(M+4)⁺˙: Contains two ⁸¹Br atoms (m/z ~258).

The relative intensity of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound. Predicted m/z values for various adducts are available in public databases.[1]

Fragmentation Pathways

Under electron ionization (EI), the molecular ion will fragment in predictable ways. The weakest bonds are most likely to break.

-

Loss of a Bromine Radical: The C-Br bonds are relatively weak. Loss of a bromine radical (·Br) from either the ring or the methyl group is a highly probable fragmentation, leading to an ion at m/z ~175/177.

-

Loss of the Bromomethyl Radical: Cleavage of the entire -CH₂Br group (benzylic-type cleavage) would result in a bromothienyl cation at m/z ~161/163.

-

Formation of the Thienylmethyl Cation: Loss of the bromine atom from the side chain to form a stable thienylmethyl cation (tropylium-like analogue) at m/z 97 is also a very likely pathway.

Caption: Proposed Key MS Fragmentation Pathways.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z (for ⁷⁹Br) | Relative Intensity | Proposed Identity |

|---|---|---|

| 254/256/258 | High | [C₅H₄Br₂S]⁺˙ (Molecular Ion) |

| 175/177 | High | [C₅H₄BrS]⁺ |

| 97 | High | [C₅H₅S]⁺ |

| 161/163 | Medium | [C₄H₂BrS]⁺ |

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combined spectroscopic approach. The ¹H NMR spectrum should reveal two aromatic doublets and one aliphatic singlet. The ¹³C NMR will confirm the presence of five unique carbons. IR spectroscopy will show characteristic C-Br and aromatic stretches. Finally, mass spectrometry will provide definitive proof of the molecular weight and the presence of two bromine atoms through its unique 1:2:1 isotopic pattern for the molecular ion. This comprehensive spectroscopic fingerprint serves as a reliable standard for researchers working with this versatile chemical intermediate.

References

-

PubChem . This compound. National Center for Biotechnology Information. [Link]

-

NIST . Thiophene, 2-bromo-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Hou, H-X., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1208, 113545. [Link]

-

Youssef, K., et al. Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry. Royal Society of Chemistry. [Link]

Sources

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)thiophene for Researchers, Scientists, and Drug Development Professionals

The thiophene heterocycle is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic characteristics and its capacity to serve as a bioisostere for phenyl rings. The strategic introduction of reactive functional groups onto the thiophene core transforms it into a versatile platform for constructing complex molecular architectures. This compound is a prime example of such a high-value intermediate. Possessing two distinct and orthogonally reactive bromine-containing moieties, it offers a dual-pronged approach to molecular elaboration. The bromomethyl group acts as a potent electrophile for nucleophilic substitution, while the aryl bromide at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, reactivity, and applications of this compound, designed for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature and requires controlled storage conditions to maintain its integrity. Its key properties are summarized below.

| Property | Value | References |

| CAS Number | 79757-98-5 | [1][2][3] |

| Molecular Formula | C₅H₄Br₂S | [1][2] |

| Molecular Weight | 255.96 g/mol | [1][2] |

| Appearance | Powder | |

| Purity | Typically ≥95% | [3][4] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |

| SMILES | BrCc1cc(Br)cs1 | [1] |

| InChI Key | NANALAOSHGYIEJ-UHFFFAOYSA-N | [4] |

This reagent is readily available from a variety of chemical suppliers, catering primarily to the research and development sector. The availability in quantities ranging from milligrams to several grams facilitates its use from initial screening to scale-up studies.

| Supplier | Representative Quantities | Purity |

| Sigma-Aldrich | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g | Not specified |

| BLD Pharm | Inquire for bulk | Not specified |

| Fluorochem (via CymitQuimica) | 100 mg, 250 mg, 1 g, 5 g | 95+% |

| Aurum Pharmatech | Inquire for details | Not specified |

| Apollo Scientific (via Kyberlife) | 100 mg | 95% |

Synthetic Pathways: Accessing the Core Scaffold

While commercially available, understanding the synthesis of this compound provides crucial insights into potential impurities and alternative derivatization strategies. The most logical and established approach involves a two-step sequence starting from 2-methylthiophene: regioselective ring bromination followed by radical-initiated side-chain bromination.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(bromomethyl)thiophene: Starting Materials and Strategic Execution

Introduction: The Versatility of a Halogenated Thiophene Building Block

4-Bromo-2-(bromomethyl)thiophene is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group amenable to nucleophilic substitution and a bromo-substituted thiophene ring ready for cross-coupling reactions, allows for the facile construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of appropriate starting materials and the critical parameters that govern a successful and high-yielding synthesis. We will delve into the mechanistic underpinnings of the key transformations, offering field-proven insights to guide researchers and drug development professionals.

Strategic Synthesis: A Two-Step Approach

The most direct and widely employed synthetic strategy for this compound is a two-step process. This approach hinges on the initial regioselective bromination of a methylthiophene derivative to yield the key intermediate, 4-bromo-2-methylthiophene, followed by the selective free-radical bromination of the methyl group. The choice of the initial starting material for the first step is a critical decision that influences the overall efficiency and selectivity of the synthesis.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methylthiophene

The synthesis of 4-bromo-2-methylthiophene can be approached from two primary starting materials: 2-methylthiophene and 3-methylthiophene. The selection between these two isomers is often dictated by commercial availability and the desired control over regioselectivity.

Method A: Electrophilic Bromination of 2-Methylthiophene

The direct bromination of 2-methylthiophene presents a regioselectivity challenge, as the thiophene ring can be brominated at multiple positions. However, with careful control of reaction conditions, selective bromination at the 4-position can be achieved.

Causality of Experimental Choices: The use of N-Bromosuccinimide (NBS) as the brominating agent is preferred over elemental bromine as it provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and side reactions.[1] The solvent system of acetic acid and chloroform is employed to modulate the reactivity of the brominating species and influence the regioselectivity of the electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Bromo-2-methylthiophene from 2-Methylthiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylthiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid and chloroform.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent mixture and add it dropwise to the stirred 2-methylthiophene solution over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 4-bromo-2-methylthiophene.

| Parameter | Value |

| Starting Material | 2-Methylthiophene |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid/Chloroform (1:1) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

Method B: Regioselective Lithiation and Bromination of 3-Methylthiophene

A more regioselective and often higher-yielding approach to 4-bromo-2-methylthiophene involves the use of 3-methylthiophene as the starting material. This method leverages the directing effect of the methyl group in a metal-halogen exchange reaction.

Causality of Experimental Choices: The synthesis proceeds via a regioselective lithiation of 3-methylthiophene at the 2-position, directed by the adjacent methyl group. This is followed by quenching the resulting lithiated species with a bromine source. This method provides excellent control over the position of bromination.[2]

Experimental Protocol: Synthesis of 4-Bromo-2-methylthiophene from 3-Methylthiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Bromination: Add a solution of bromine (1.1 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by distillation or column chromatography to yield 4-bromo-2-methylthiophene.

| Parameter | Value |

| Starting Material | 3-Methylthiophene |

| Reagents | n-Butyllithium (n-BuLi), Bromine |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reaction Time | ~2-3 hours |

Part 2: Free-Radical Bromination of 4-Bromo-2-methylthiophene

With the key intermediate, 4-bromo-2-methylthiophene, in hand, the final step is the selective bromination of the methyl group to afford the desired this compound. This transformation is achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination.[3]

Causality of Experimental Choices: This reaction utilizes NBS as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or acetonitrile under reflux or photochemical initiation.[4] The success of this reaction relies on the initiation of a radical chain process that selectively abstracts a hydrogen atom from the methyl group, which is activated by the adjacent thiophene ring.[5]

Caption: Free-radical chain mechanism of Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylthiophene (1.0 eq) in carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77-82 °C) and maintain for 4-6 hours. The reaction can also be initiated using a UV lamp at room temperature. Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter off the solid and wash it with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.

| Parameter | Value |

| Starting Material | 4-Bromo-2-methylthiophene |

| Reagents | N-Bromosuccinimide (NBS), AIBN or BPO (catalyst) |

| Solvent | Carbon Tetrachloride or Acetonitrile |

| Temperature | Reflux (77-82 °C) |

| Reaction Time | 4-6 hours |

Overall Synthetic Workflow

The complete synthesis of this compound can be visualized as a linear progression from a commercially available methylthiophene.

Caption: Overall synthetic workflow for this compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The choice of starting material between 2-methylthiophene and 3-methylthiophene allows for flexibility based on availability and the desired level of regiochemical control. The subsequent free-radical bromination is a reliable method for the introduction of the bromomethyl functionality. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently produce this versatile building block for a wide range of applications in drug discovery and materials science. Future research may focus on developing more environmentally benign bromination methods, potentially utilizing greener solvents and catalysts.

References

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 2021. Available at: [Link]

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate, 2025. Available at: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC, 2014. Available at: [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry, 2011. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Chemical Stability and Storage of 4-Bromo-2-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(bromomethyl)thiophene is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is, however, intrinsically linked to its purity and stability. This guide provides an in-depth analysis of the chemical stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures. We will explore the primary degradation pathways, recommend optimal storage and handling protocols to mitigate these processes, and provide a framework for ensuring the long-term integrity of this valuable reagent.

Introduction: The Double-Edged Sword of Reactivity

This compound is a bifunctional molecule, presenting two distinct sites for chemical modification: the reactive bromomethyl group, susceptible to nucleophilic substitution, and the C-Br bond on the thiophene ring, which can participate in cross-coupling reactions. This dual reactivity makes it a versatile synthon. However, the very features that make it synthetically attractive also contribute to its inherent instability. The electron-rich thiophene ring can influence the reactivity of the benzylic-like bromide, while the molecule as a whole is susceptible to environmental factors. Understanding and controlling these stability issues is paramount for reproducible and successful research outcomes.

Intrinsic Chemical Instability: Unveiling the Degradation Pathways

While specific empirical stability studies on this compound are not extensively documented in publicly available literature, we can infer the most probable degradation pathways based on the chemical nature of the molecule and data from structurally related compounds, such as 3-thenyl bromide.[1]

Acid-Catalyzed Decomposition and Polymerization

The bromomethyl group, being a good leaving group, is prone to elimination or substitution reactions that can be catalyzed by acid. The presence of trace amounts of acidic impurities, such as HBr (which can form from hydrolysis), can initiate a cascade of decomposition reactions. One of the most significant risks is acid-catalyzed polymerization, where the compound reacts with itself to form undesirable oligomeric or polymeric tars.[1] This is a known issue with similar thenyl bromides, which have been reported to sometimes explode without warning upon storage.[1]

Hydrolysis

The presence of moisture is a significant threat to the stability of this compound. The bromomethyl group is susceptible to hydrolysis, leading to the formation of the corresponding alcohol, (4-bromothiophen-2-yl)methanol, and hydrobromic acid (HBr). The generated HBr can then act as a catalyst for further degradation, as described above.

Oxidation

Thiophene and its derivatives can be susceptible to oxidation, particularly when exposed to air (oxygen). The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone.[2] These oxidized species are often more reactive and can lead to dimerization or other secondary reactions, further contaminating the material.[2]

Photodecomposition

Many organic molecules, especially those containing aromatic rings and halogen atoms, are sensitive to light. UV radiation can provide the energy to initiate radical reactions, leading to debromination or other complex degradation pathways.

The following diagram illustrates the primary suspected degradation pathways for this compound:

Caption: Suspected Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on best practices for reactive organic compounds and information derived from safety data sheets of similar materials.[3][4]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of decomposition reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding air and moisture. |

| Light | Amber or opaque container | Protects from photodecomposition. |

| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container material. |

| Stabilizer | Addition of a non-reactive acid scavenger | Neutralizes trace acidic impurities that can catalyze degradation. |

Protocol for Long-Term Storage:

-

Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is highly advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main container is opened, reducing exposure to air and moisture.

-

Inerting: Before sealing, flush the vial with a gentle stream of dry argon or nitrogen for at least one minute to displace all air.

-

Sealing: Use a high-quality, PTFE-lined cap to ensure a tight seal. For very long-term storage, consider sealing the vials with a torch if appropriate equipment is available and the user is trained in this technique.

-

Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and any added stabilizer.

-

Secondary Containment: Place the sealed vials inside a larger, labeled, and sealed container in the refrigerator.

Chemical Stabilization

Drawing an analogy from the stabilization of 3-thenyl bromide, the addition of an acid scavenger is a critical step for preserving this compound.[1]

-

Calcium Carbonate (CaCO₃): Adding a small amount of anhydrous calcium carbonate powder to the storage container can effectively neutralize any HBr that may form.[1]

-

Tertiary Amines: A trace amount of a non-nucleophilic, sterically hindered tertiary amine, such as triethylamine or diisopropylethylamine, can also serve as an acid scavenger.[1] However, care must be taken as amines can potentially react with the bromomethyl group over long periods, especially if not sterically hindered.

Experimental Workflow for Stabilization:

Caption: Workflow for the Stabilized Storage of this compound.

Safe Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE).[5]

-

Ventilation: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard lab coat is required.

-

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

Assessing Chemical Purity and Degradation

Regularly assessing the purity of this compound, especially before use in a reaction, is crucial.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an excellent tool for identifying the parent compound and potential degradation products. The appearance of new signals or changes in the integration of existing signals can indicate decomposition. For example, the formation of the corresponding alcohol would result in a new peak for the CH₂OH group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for monitoring the purity of the compound over time. A decrease in the area of the main peak and the appearance of new peaks would signify degradation.

Conclusion and Best Practices Summary

The chemical stability of this compound is a critical factor that can significantly impact the success and reproducibility of research and development activities. While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates stringent storage and handling procedures.

Key Takeaways:

-

Proactive Prevention: The primary strategy for maintaining the integrity of this compound is the proactive prevention of degradation.

-

Control the Environment: Strict control of temperature, atmosphere, and light exposure is paramount.

-

Chemical Stabilization is Key: The use of an acid scavenger, such as anhydrous calcium carbonate, is strongly recommended based on data from analogous compounds.

-

Safety First: Always handle this compound with appropriate PPE in a well-ventilated area.

-

Verify Before Use: Regularly assess the purity of the material using appropriate analytical techniques before its inclusion in a synthetic procedure.

By adhering to the principles and protocols outlined in this guide, researchers can significantly extend the shelf-life of this compound and ensure the reliability of their experimental results.

References

-

Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)thiophene. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

Sources

Reactivity profile of 4-Bromo-2-(bromomethyl)thiophene

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct carbon-bromine bonds: a reactive benzylic-type bromide at the 2-position and a more stable aryl bromide at the 4-position. This differential reactivity allows for a range of selective, sequential chemical transformations, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its reactivity profile, covering nucleophilic substitution, metal-catalyzed cross-coupling reactions, organometallic intermediate formation, and oxidation. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key mechanisms and synthetic workflows.

Introduction: A Bifunctional Thiophene Building Block

The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and organic electronic materials, valued for its unique electronic properties and metabolic stability.[2][3] this compound emerges as a particularly valuable synthetic intermediate due to its orthogonal reactivity.

-

The C2-Bromomethyl Group (Csp³-Br): This group is analogous to benzyl bromide. The C-Br bond is activated by the adjacent thiophene ring, which can stabilize the transition state of nucleophilic substitution reactions.[4] This site serves as a reactive handle for the facile introduction of a wide variety of functional groups via SN2 reactions.

-

The C4-Bromo Group (Csp²-Br): This aryl bromide is significantly less reactive towards classical nucleophilic substitution but is an ideal substrate for a host of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5][6] It also allows for the formation of organometallic species like Grignard reagents.[7]

This guide will dissect these distinct modes of reactivity, providing the strategic insights necessary to harness the full synthetic potential of this compound.

Synthesis of this compound

The synthesis of this compound is not widely documented in commercial literature, but a logical and effective route involves the selective bromination of an appropriate precursor. A common and effective method for introducing a bromomethyl group onto a thiophene ring is the radical bromination of the corresponding methylthiophene using N-bromosuccinimide (NBS) with a radical initiator.[8][9]

A plausible synthetic pathway would begin with the bromination of 2-methylthiophene at the 4-position, followed by a subsequent radical bromination of the methyl group.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Bromo-2-methylthiophene This step requires selective bromination at an unoccupied beta-position (C4), which can be challenging. Direct bromination of 2-methylthiophene tends to occur at the C5 position. A more controlled approach might involve protection/deprotection strategies or starting from a pre-functionalized thiophene.

Step 2: Radical Bromination to this compound Assuming the precursor, 4-Bromo-2-methylthiophene, is obtained, the subsequent step is a Wohl-Ziegler radical bromination.

-

Methodology: A mixture of 4-bromo-2-methylthiophene, N-bromosuccinimide (NBS, ~1.05 equivalents), and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN in an inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene is refluxed.[9][10] The reaction is typically initiated by heat or UV light.

-

Causality: The reaction proceeds via a free radical chain mechanism. The stability of the thiophenylmethyl radical intermediate makes the methyl group particularly susceptible to hydrogen abstraction and subsequent bromination, while the aryl bromide at C4 remains inert under these conditions.[10]

-

Work-up and Purification: Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated. The final product is typically purified by column chromatography or vacuum distillation.

Core Reactivity: Nucleophilic Substitution at the C2-Position

The bromomethyl group is the most reactive site for nucleophilic substitution, proceeding readily via an SN2 mechanism. The thiophene ring plays a crucial role in accelerating this reaction by stabilizing the electron-rich transition state, similar to the role of a phenyl ring in benzyl halides.[4]

Mechanism: SN2 Displacement

The reaction involves a backside attack by a nucleophile on the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step. This pathway is favored due to the accessibility of the primary carbon and the excellent leaving group nature of bromide.

Caption: Generalized SN2 mechanism at the C2-bromomethyl group.

Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-bromothiophene

This protocol, adapted from a similar reaction on 3-(bromomethyl)thiophene[4], illustrates a typical SN2 displacement.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, ~1.2 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

This protocol is broadly applicable to a range of nucleophiles, including amines, thiols, cyanides, and alkoxides, providing access to a diverse library of 2-substituted thiophenes.

Core Reactivity: Metal-Catalyzed Cross-Coupling at the C4-Position

The C4-bromo bond is unreactive to nucleophilic substitution but is perfectly primed for metal-catalyzed cross-coupling reactions. This allows for the selective formation of C-C bonds at the thiophene ring. The general reactivity order for halides in these couplings is I > Br > Cl, making the C4-bromo group a reliable reaction site.[11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl bonds. A key advantage is its chemoselectivity; studies on the closely related 2-bromo-5-(bromomethyl)thiophene show that Suzuki coupling occurs exclusively at the C-Br bond on the ring, leaving the bromomethyl group untouched.[2][12]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This general procedure is based on established methods for bromothiophenes.[2][12]

-

Catalyst Preparation: To a reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2-3 eq).

-

Solvent Addition: Add a degassed solvent system, often a mixture like 1,4-dioxane/water (4:1).[2]

-

Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions (Data adapted from analogous reactions of 2-bromo-5-(bromomethyl)thiophene)[2]

| Arylboronic Acid Partner | Product Yield | Reference |

| 3-chloro-4-fluorophenyl boronic acid | Good | [2] |

| 4-methoxyphenyl boronic acid | 76% | [2] |

| 4-chlorophenyl boronic acid | ~63% | [2] |

| 3,5-dimethylphenyl boronic acid | 70% | [2] |

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C4-position of the thiophene and a terminal alkyne.[6] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the coupling of aryl bromides.[14]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent like triethylamine (Et₃N) or a THF/amine mixture.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

-

Work-up: Filter the reaction mixture to remove the ammonium salt precipitate. Concentrate the filtrate and purify the residue, typically by column chromatography.

Core Reactivity: Organometallic Intermediates

The aryl bromide at C4 can be converted into an organometallic species, most commonly a Grignard reagent, by reacting with magnesium metal.[15] This transforms the electrophilic carbon into a potent nucleophile and strong base.[16]

Challenges and Considerations

The formation of a Grignard reagent from this compound is challenging. The newly formed highly nucleophilic/basic Grignard species can potentially react with the electrophilic bromomethyl group of a starting material molecule, leading to dimerization and other side products.[15] To mitigate this, the reaction must be performed under carefully controlled conditions, such as:

-

Low Temperatures: To reduce the rate of intermolecular side reactions.

-

In-situ Trapping: Adding the electrophile to the reaction mixture during the Grignard formation (Barbier conditions).[17]

Conceptual Protocol: Grignard Formation and Reaction

-

Apparatus: All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.[15] The reaction must be conducted under a strictly inert atmosphere.

-

Formation: Add magnesium turnings to a flask containing anhydrous diethyl ether or THF.[7] Slowly add a solution of this compound in the anhydrous ether. Initiation may require gentle warming or the addition of an iodine crystal.[15] Maintain a gentle reflux until the magnesium is consumed.

-

Reaction: Cool the newly formed Grignard reagent in an ice bath. Slowly add a solution of the desired electrophile (e.g., benzaldehyde) in anhydrous ether.

-

Work-up: After the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ether, and then process the organic layer.

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Synthetic Strategy: Harnessing Orthogonal Reactivity

The true synthetic power of this compound lies in the ability to perform sequential, chemoselective reactions. One can choose to first functionalize the C4 position via cross-coupling, leaving the bromomethyl handle for a subsequent nucleophilic substitution, or vice-versa. The former is often preferred as the conditions for nucleophilic substitution are typically milder and less likely to interfere with a newly installed group at C4.

Caption: Sequential functionalization strategy for this compound.

Conclusion

This compound is a quintessential example of a bifunctional building block that offers tremendous strategic advantages in organic synthesis. The predictable and orthogonal reactivity of its Csp³-Br and Csp²-Br bonds provides chemists with a reliable platform for constructing highly functionalized thiophene derivatives. By carefully selecting reaction conditions, researchers can selectively address either position, enabling the efficient and controlled assembly of novel compounds for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its reactivity profile, as detailed in this guide, is paramount to unlocking its full synthetic potential.

References

-

Javed, R., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

- Zhang, Y. (2020). Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.

-

Shabbir, G., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]

-

Edelmann, F. T. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. ResearchGate. Available at: [Link]

-

Miao, H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]

-

Heron, B. M., et al. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. Available at: [Link]

-

Cacchi, S., & Fabrizi, G. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]

-

Ali, S., et al. (2019). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]

-

Ramakrishna, V. (n.d.). A Snippet of Grignard Reagent's Histroy. Indian Academy of Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2019). preparation of Grignard reagents. YouTube. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Kandasamy, G., & Jacob, J. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Royal Society of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromothiophene. PrepChem.com. Available at: [Link]

-

DeMac, P. A., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

-

PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. PYG Lifesciences. Available at: [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Available at: [Link]

-

Paps, J., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PMC. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. PubChem. Available at: [Link]

-

Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

-

DeMac, P. A., et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed. Available at: [Link]

-

Klimko, Y., et al. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Innovaciencia. Available at: [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)thiophene. PubChem. Available at: [Link]

Sources

- 1. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revistas.udes.edu.co [revistas.udes.edu.co]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. ias.ac.in [ias.ac.in]

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)thiophene: Synthesis, Reactivity, and Applications

Thiophene-based heterocyclic compounds are foundational pillars in the development of advanced organic materials and pharmaceuticals.[1] Their unique electronic properties and chemical versatility make them ideal scaffolds for creating conjugated polymers for organic electronics and for designing novel therapeutic agents.[2][3] The strategic introduction of specific functional groups onto the thiophene ring dramatically enhances its utility as a synthetic intermediate.

This guide focuses on this compound, a bifunctional building block of significant interest. This molecule possesses two distinct and orthogonally reactive bromine substituents: a bromomethyl group, which is highly susceptible to nucleophilic substitution, and a bromo group on the aromatic ring, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the thiophene core, making it an invaluable tool for constructing complex molecular architectures. As a Senior Application Scientist, this whitepaper aims to provide a comprehensive technical overview, grounded in established chemical principles and field-proven methodologies, for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent.

Physicochemical Properties and Safety

A clear understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 79757-98-5 | [4] |

| Molecular Formula | C₅H₄Br₂S | [5] |

| Molecular Weight | 255.96 g/mol | [4] |

| Appearance | Powder | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] | [4] |

| SMILES | BrCc1cc(Br)cs1 | [4] |

| InChIKey | NANALAOSHGYIEJ-UHFFFAOYSA-N | [6] |

Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions.[6][7]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It is also suspected of causing genetic defects.[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Synthesis of this compound

The most direct and widely adopted method for introducing a bromomethyl group onto an activated methyl-substituted aromatic ring is through radical bromination, commonly known as the Wohl-Ziegler reaction.[9] This approach utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent. The reaction proceeds via a free-radical chain mechanism, offering high selectivity for the benzylic-like methyl group over aromatic C-H bonds.

The logical precursor for this synthesis is 4-bromo-2-methylthiophene. The following protocol describes the selective bromination of the 2-methyl group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 79757-98-5|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C5H4Br2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 79757-98-5 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Versatile Heterocyclic Building Block: A Technical Guide to 4-Bromo-2-(bromomethyl)thiophene

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(bromomethyl)thiophene, a key heterocyclic intermediate in organic synthesis. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of thiophene chemistry. This document details the logical synthetic pathways, key chemical properties, and burgeoning applications of this versatile molecule, particularly in the realms of medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this thiophene derivative.

Introduction: The Thiophene Scaffold and the Genesis of a Key Intermediate

The story of this compound is not one of a sudden, isolated discovery but rather a logical evolution within the rich history of thiophene chemistry. Thiophene, a sulfur-containing aromatic heterocycle, was first identified in 1882 by Viktor Meyer as an impurity in benzene.[1] Its unique electronic properties and reactivity, distinct from its carbocyclic analog, quickly established it as a valuable scaffold in organic chemistry.

The development of functionalized thiophenes has been a continuous pursuit, driven by their prevalence in pharmaceuticals, agrochemicals, and electronic materials. The introduction of bromine atoms and reactive bromomethyl groups onto the thiophene ring significantly enhances its synthetic utility. The bromomethyl group, in particular, serves as a versatile "handle" for introducing a wide array of functionalities through nucleophilic substitution and cross-coupling reactions.[2]

While the precise first synthesis of this compound is not detailed in a landmark publication, its preparation is a logical extension of well-established methodologies for the functionalization of aromatic and heteroaromatic compounds. The most rational and widely employed synthetic route involves the side-chain bromination of a suitable precursor, 4-bromo-2-methylthiophene.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 79757-98-5 | [3] |

| Molecular Formula | C5H4Br2S | [3] |

| Molecular Weight | 255.96 g/mol | [3] |

| Appearance | Typically a powder | [4] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [3] |

Synthetic Methodologies: A Tale of Two Brominations

The synthesis of this compound is a two-stage process, beginning with the regioselective bromination of 2-methylthiophene to form 4-bromo-2-methylthiophene, followed by the radical bromination of the methyl group.

Synthesis of the Precursor: 4-Bromo-2-methylthiophene

The regioselectivity of electrophilic substitution on the thiophene ring is a critical consideration. For 2-substituted thiophenes, direct bromination typically yields the 5-bromo isomer as the major product. To achieve the desired 4-bromo substitution on 2-methylthiophene, specific strategies are required to direct the incoming electrophile.

One effective method involves the use of "catalyst swamping conditions," where a Lewis acid like aluminum chloride is used in large excess. This approach has been successfully employed for the selective 4-bromination of various 2-substituted thiophenes.[5]

Diagram 1: Synthetic Pathway to this compound

Caption: Overview of the two-step synthesis of this compound.

Side-Chain Bromination: Introducing the Reactive Handle

The conversion of 4-bromo-2-methylthiophene to this compound is typically achieved through a free radical substitution reaction at the methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, is the most common and effective method.

The mechanism proceeds via the following steps:

-

Initiation: The radical initiator decomposes upon heating to form free radicals.

-

Propagation: These radicals abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylthiophene to form a resonance-stabilized thienyl-methyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)thiophene (A representative protocol for side-chain bromination)

This protocol for a related isomer illustrates the general procedure for side-chain bromination of a bromomethylthiophene.[6]

Materials:

-

2-methylthiophene (1 eq)

-

N-bromosuccinimide (NBS) (2.1 eq)

-

Dry carbon tetrachloride (CCl4)

Procedure:

-

A solution of 2-methylthiophene in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-bromosuccinimide is added to the solution.

-

The reaction mixture is heated to reflux for 4-5 hours.

-

After cooling, the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show distinct signals for the two aromatic protons on the thiophene ring and a characteristic singlet for the methylene protons of the bromomethyl group.

-

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C=C, and C-S bonds within the molecule.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The bromine atom on the thiophene ring is relatively unreactive towards nucleophilic substitution but is amenable to various cross-coupling reactions. In contrast, the bromine atom of the bromomethyl group is highly susceptible to nucleophilic displacement. This dual reactivity allows for a stepwise and controlled functionalization of the molecule.

Diagram 2: Reactivity of this compound

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 79757-98-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 79757-98-5 [sigmaaldrich.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of thiophene-based polymers using 4-Bromo-2-(bromomethyl)thiophene